![molecular formula C12H10F3N3O2 B2867585 2-imino-1-methyl-5-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}dihydro-1H-imidazol-4-one CAS No. 866150-61-0](/img/no-structure.png)

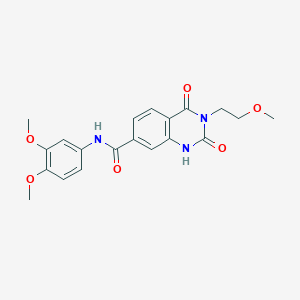

2-imino-1-methyl-5-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}dihydro-1H-imidazol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

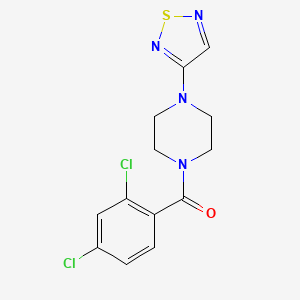

“2-imino-1-methyl-5-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}dihydro-1H-imidazol-4-one” is a chemical compound with the molecular formula C12H10F3N3O2 . It’s a derivative of thiazolidine, a five-membered heterocyclic system having sulfur at the first position and nitrogen at the third position .

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic system, with sulfur and nitrogen atoms. It also contains a trifluoromethoxy group attached to a phenyl ring .Physical and Chemical Properties Analysis

The compound has a molecular weight of 285.2219096 . Other physical and chemical properties like boiling point, melting point, and density are not provided in the available resources.Scientific Research Applications

Chemical Modifications and Reactivity

2-Imino-1-methyl-5-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}dihydro-1H-imidazol-4-one, due to its complex structure, plays a pivotal role in various chemical modifications and reactivity studies. For example, the research by Glomb & Lang (2001) explores the isolation and characterization of glyoxal-arginine modifications, which underscores the compound's role in protein modifications through advanced glycation end-products formation. This kind of research is critical for understanding molecular mechanisms underlying various diseases, including diabetes and neurodegenerative disorders (Glomb & Lang, 2001).

Novel Synthesis Approaches

Direct methylation and trifluoroethylation of imidazole and pyridine derivatives have been investigated, showcasing the versatility of imidazole compounds in synthesizing room temperature ionic liquids (RTILs). This methodology, explored by Zhang, Martin, & Desmarteau (2003), provides insight into the creation of compounds with potential applications in green chemistry and sustainable processes (Zhang, Martin, & Desmarteau, 2003).

Fluorescent Properties and Material Science

The study of substituent effects on fluorescent properties of imidazo[1,2-a]pyridine-based compounds, as conducted by Tomoda et al. (1999), is another significant application area. These compounds' fluorescence can be harnessed for various applications, including organic light-emitting diodes (OLEDs) and as probes in biological systems (Tomoda, Hirano, Saito, Mutai, & Araki, 1999).

Antimicrobial Activity

The search for new antimicrobial agents has also led to the exploration of imidazolidinone derivatives. Ammar et al. (2016) synthesized a series of new imidazolidineiminothione, imidazolidin-2-one, and imidazoquinoxaline derivatives, evaluating their antibacterial and antifungal activities. Such research highlights the potential pharmaceutical applications of these compounds in combating resistant microbial strains (Ammar, El-Sharief, Ghorab, Mohamed, Ragab, & Abbas, 2016).

Catalysis

N-heterocyclic carbenes, including imidazol-2-ylidenes, are effective catalysts in transesterification between esters and alcohols. Research by Grasa, Kissling, & Nolan (2002) demonstrates the use of these carbenes for mediating acylation reactions, showcasing the compound's role in synthetic organic chemistry (Grasa, Kissling, & Nolan, 2002).

Corrosion Inhibition

The novel imidazoline derivative has been studied as a corrosion inhibitor for carbon steel in a hydrochloric acid environment, indicating the compound's application in industrial corrosion protection. This research, conducted by Zhang et al. (2015), provides insights into designing more efficient corrosion inhibitors based on imidazoline derivatives (Zhang, He, Zhou, Yang, Yang, Qing, & Niu, 2015).

Future Directions

While specific future directions for this compound are not mentioned, thiazolidine derivatives have been of great interest for interdisciplinary research. They compel researchers to explore new drug candidates due to their diverse therapeutic and pharmaceutical activity . Developing multifunctional drugs and improving their activity should be a focus of research .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-imino-1-methyl-5-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}dihydro-1H-imidazol-4-one' involves the condensation of 2-amino-1-methylimidazol-4-one with (Z)-4-(trifluoromethoxy)benzaldehyde in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "2-amino-1-methylimidazol-4-one", "(Z)-4-(trifluoromethoxy)benzaldehyde", "Suitable catalyst" ], "Reaction": [ "Step 1: Dissolve 2-amino-1-methylimidazol-4-one in a suitable solvent.", "Step 2: Add (Z)-4-(trifluoromethoxy)benzaldehyde to the reaction mixture.", "Step 3: Add a suitable catalyst to the reaction mixture and stir the mixture at a suitable temperature for a suitable time.", "Step 4: Isolate the product by filtration or any other suitable method.", "Step 5: Purify the product by recrystallization or any other suitable method." ] } | |

CAS No. |

866150-61-0 |

Molecular Formula |

C12H10F3N3O2 |

Molecular Weight |

285.226 |

IUPAC Name |

(5Z)-2-amino-1-methyl-5-[[4-(trifluoromethoxy)phenyl]methylidene]imidazol-4-one |

InChI |

InChI=1S/C12H10F3N3O2/c1-18-9(10(19)17-11(18)16)6-7-2-4-8(5-3-7)20-12(13,14)15/h2-6H,1H3,(H2,16,17,19)/b9-6- |

InChI Key |

ZBIQUZKXCBSRSG-TWGQIWQCSA-N |

SMILES |

CN1C(=CC2=CC=C(C=C2)OC(F)(F)F)C(=O)N=C1N |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2867509.png)

![3-fluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2867510.png)

![Ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate](/img/structure/B2867511.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2867513.png)

![(E)-2-cyano-3-[3-methoxy-4-(3-methylbutoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2867515.png)

![1-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B2867516.png)

![2-(4-methoxyphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2867521.png)